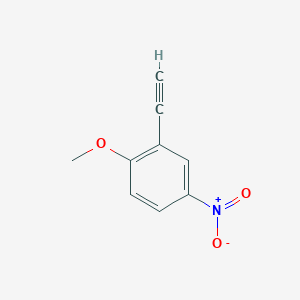

2-Methoxy-5-nitrophenylacetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPBUPVYLMUBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-nitrophenylacetylene

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-methoxy-5-nitrophenylacetylene, a valuable substituted arylalkyne intermediate for drug discovery and materials science. This document outlines a robust, three-step synthetic sequence commencing from commercially available 2-hydroxybenzaldehyde. The chosen pathway ensures high regiochemical control and employs reliable, well-documented transformations. Key steps include electrophilic nitration, Williamson ether synthesis, and a final, pivotal Ohira-Bestmann homologation. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and mechanistic insights that govern the synthesis.

Retrosynthetic Strategy and Pathway Selection

The synthesis of terminal arylacetylenes can be approached through several established methods. The two most logical retrosynthetic disconnections for this compound are:

-

C-C Bond Formation via Homologation: Disconnecting the alkyne at the C(sp)-C(sp²) bond, leading back to the corresponding aldehyde, 2-methoxy-5-nitrobenzaldehyde. This aldehyde can then be synthesized from simpler precursors. This route offers the advantage of building the desired functionality from a readily available carbonyl group.

-

C-C Bond Formation via Cross-Coupling: A Sonogashira coupling approach, which would disconnect the molecule to an aryl halide (e.g., 2-iodo-4-nitroanisole) and an acetylene equivalent. While powerful, this route can sometimes be complicated by homocoupling side reactions and the need for multi-component catalyst systems.[1]

For this guide, we have selected the homologation pathway. This strategy provides superior control over regiochemistry and utilizes the highly efficient and mild Ohira-Bestmann reaction for the critical alkyne formation step.[2][3] The synthesis of the key aldehyde intermediate is designed to proceed from an inexpensive starting material, 2-hydroxybenzaldehyde, ensuring a logical and cost-effective workflow.

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocols

This synthesis is presented in three distinct parts, detailing the preparation of each key intermediate and the final product.

Part I: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

This initial step involves the electrophilic nitration of 2-hydroxybenzaldehyde (salicylaldehyde). The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde is a deactivating meta-director. The combined influence directs the incoming nitro group predominantly to the 5-position, para to the hydroxyl group, yielding the desired isomer.[4]

Protocol:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and glacial acetic acid (50 mL).

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath.

-

Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-hydroxybenzaldehyde over 60 minutes. Causality: This slow, controlled addition is critical to prevent overheating and the formation of undesired byproducts from over-nitration or oxidation of the aldehyde. The internal temperature must be maintained below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker with stirring. A yellow precipitate will form.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

-

Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The expected product is a yellow solid.

Part II: Synthesis of 2-Methoxy-5-nitrobenzaldehyde

The phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde is methylated in this step via a Williamson ether synthesis. A mild base is used to deprotonate the phenol, forming a nucleophilic phenoxide which then reacts with an electrophilic methyl source.

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-hydroxy-5-nitrobenzaldehyde (10.0 g, 59.8 mmol), anhydrous potassium carbonate (12.4 g, 89.7 mmol), and acetone (100 mL). Causality: Potassium carbonate is a suitable base for deprotonating the phenol without affecting the aldehyde group. Acetone is an ideal polar aprotic solvent for this SN2 reaction.

-

Addition of Methylating Agent: Add iodomethane (CH₃I) (5.6 mL, 89.7 mmol) to the suspension. Alternatively, dimethyl sulfate can be used, but iodomethane is often preferred for its higher reactivity at lower temperatures.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Let the reaction proceed for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Evaporate the acetone under reduced pressure. Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by recrystallization from an ethanol/water mixture to afford 2-methoxy-5-nitrobenzaldehyde as a pale yellow solid.

Part III: Synthesis of this compound via Ohira-Bestmann Homologation

This final, crucial step converts the aldehyde into the terminal alkyne using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[5] This reaction proceeds under mild, basic conditions, making it superior to harsher methods like the Corey-Fuchs reaction, especially for substrates with sensitive functional groups.[6]

Protocol:

-

Reaction Setup: Assemble a 250 mL three-neck flask, flushed with argon, and equipped with a magnetic stirrer. Add 2-methoxy-5-nitrobenzaldehyde (5.0 g, 27.6 mmol) and anhydrous potassium carbonate (7.6 g, 55.2 mmol).

-

Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

-

Reagent Addition: Add the Ohira-Bestmann reagent (6.4 g, 33.1 mmol, 1.2 equivalents) dropwise to the mixture at room temperature. Causality: The reaction is typically initiated at room temperature; the mild conditions (K₂CO₃ in methanol) are sufficient to generate the reactive dimethyl (diazomethyl)phosphonate anion in situ, which then reacts with the aldehyde.[2]

-

Reaction: Stir the reaction mixture under an argon atmosphere at room temperature for 12-16 hours. Monitor the disappearance of the starting aldehyde by TLC.

-

Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (150 mL) and water (100 mL). Separate the layers.

-

Washing: Wash the organic layer with a 5% aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Mechanism Spotlight: The Ohira-Bestmann Reaction

The trustworthiness of this synthesis hinges on the reliability of the Ohira-Bestmann reaction. Its mechanism proceeds through several well-understood steps:

-

Reagent Activation: In the presence of methanol and potassium carbonate, the Ohira-Bestmann reagent is cleaved to generate the key reactive intermediate, the anion of dimethyl (diazomethyl)phosphonate.

-

Nucleophilic Addition: This anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxy-5-nitrobenzaldehyde.

-

Cyclization & Elimination: The resulting alkoxide intermediate undergoes a sequence analogous to a Horner-Wadsworth-Emmons reaction, eliminating dimethyl phosphate to form a vinyl diazo species.

-

Rearrangement: This intermediate loses molecular nitrogen (N₂) to form a vinylidene carbene, which then undergoes a 1,2-hydride shift (rearrangement) to furnish the final terminal alkyne product.

Caption: Simplified mechanism of the Ohira-Bestmann homologation.

Data Presentation & Characterization

The following table summarizes the key physical properties and expected analytical data for the compounds in this synthetic pathway.

| Compound Name | Structure | Mol. Formula | MW ( g/mol ) | Expected Yield | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 2-Hydroxy-5-nitrobenzaldehyde | %5BN%2B%5D(%3DO)%5BO-%5D) | C₇H₅NO₄ | 167.12 | ~85% | 11.0 (s, 1H, -OH), 10.0 (s, 1H, -CHO), 8.5 (d, 1H), 8.3 (dd, 1H), 7.2 (d, 1H) |

| 2-Methoxy-5-nitrobenzaldehyde | %5BN%2B%5D(%3DO)%5BO-%5D)) | C₈H₇NO₄ | 181.15 | >90% | 10.5 (s, 1H, -CHO), 8.6 (d, 1H), 8.4 (dd, 1H), 7.2 (d, 1H), 4.0 (s, 3H, -OCH₃) |

| This compound | %5BN%2B%5D(%3DO)%5BO-%5D)) | C₉H₇NO₃ | 177.16 | 75-85% | 8.3 (d, 1H), 8.1 (dd, 1H), 7.0 (d, 1H), 4.0 (s, 3H, -OCH₃), 3.4 (s, 1H, -C≡CH) |

Note: NMR data for the final product is predicted based on analogous structures and requires experimental confirmation.[4]

Overall Synthetic Workflow

The complete, validated workflow for the synthesis of this compound is visualized below.

Caption: Complete workflow for the synthesis of this compound.

References

-

Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

-

One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses. [Link]

-

Supporting Information for Efficient and Copper-Free Sonogashira Cross-Coupling Reaction. Wiley-VCH. [Link]

-

Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. [Link]

-

Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Chemistry Stack Exchange. [Link]

-

2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471. PubChem. [Link]

-

Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. SigutLabs. [Link]

-

Benzaldehydes: from nitro to hydroxy in one step! Hive Chemistry Discourse. [Link]

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. ResearchGate. [Link]

-

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886. PubChem. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

- 1. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-nitrophenylacetylene

Foreword: The Utility of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Arylacetylenes, in particular, represent a class of compounds with immense synthetic potential, serving as versatile intermediates for the construction of complex molecular architectures. 2-Methoxy-5-nitrophenylacetylene emerges as a noteworthy synthon, distinguished by its unique electronic profile. The presence of a terminal alkyne provides a reactive handle for a multitude of coupling and cycloaddition reactions. Simultaneously, the phenyl ring is functionalized with a potent electron-withdrawing nitro group and an electron-donating methoxy group. This push-pull electronic arrangement not only modulates the reactivity of the aromatic system and the alkyne but also opens avenues for creating novel heterocyclic systems and conjugated materials with tailored optoelectronic properties. This guide provides a comprehensive overview of the synthesis, reactivity, and core chemical properties of this valuable, yet under-documented, chemical entity.

Synthesis via Sonogashira Coupling: A Cornerstone of C-C Bond Formation

The most direct and efficient method for synthesizing arylacetylenes like this compound is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

Understanding the mechanism is key to optimizing reaction conditions and troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5]

-

The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (e.g., 2-bromo-1-methoxy-4-nitrobenzene or the corresponding iodide). This forms a Pd(II) intermediate.[1][6]

-

The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by the amine base, to form a copper(I) acetylide intermediate.[2][6] This step is crucial as it increases the nucleophilicity of the alkyne.

-

Transmetalation : The copper acetylide then transfers its acetylenic group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.[6]

-

Reductive Elimination : The resulting palladium-alkynyl complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

While the copper co-catalyst is traditional, its presence can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[2][7] Consequently, copper-free Sonogashira protocols have been developed, which are particularly valuable for ensuring high purity of the desired cross-coupled product.[3]

Mechanistic Diagram: Sonogashira Coupling

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. depts.washington.edu [depts.washington.edu]

An In-Depth Technical Guide to 2-Methoxy-5-nitrophenylacetylene: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrophenylacetylene, a compound of interest in synthetic chemistry and drug discovery. Due to its nascent status in commercially available databases, a registered CAS number for this specific molecule has not been identified at the time of this publication. This guide, therefore, presents a robust and detailed proposed synthetic pathway for its preparation, leveraging the well-established Sonogashira coupling reaction. Furthermore, this document offers a thorough discussion of the expected physicochemical and spectroscopic properties of the target molecule, providing a foundational resource for researchers seeking to synthesize and utilize this compound in their work. The content herein is curated to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to adapt and optimize these methods for their specific applications.

Introduction and Scientific Context

Phenylacetylene derivatives are a cornerstone in modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules, including pharmaceuticals, functional materials, and agrochemicals. The introduction of the ethynyl group onto an aromatic scaffold provides a reactive handle for further chemical transformations, such as cycloadditions, metal-catalyzed cross-couplings, and polymerization reactions.

The subject of this guide, this compound, incorporates several key functional groups that impart distinct chemical properties. The methoxy group is a well-known electron-donating group, influencing the electronic nature of the aromatic ring and directing electrophilic substitution. Conversely, the nitro group is a strong electron-withdrawing group, which significantly impacts the reactivity of the aromatic system and can serve as a precursor for the introduction of an amino group through reduction. The interplay of these functionalities makes this compound a potentially valuable intermediate for the synthesis of novel heterocyclic compounds and as a scaffold in medicinal chemistry.

As of the latest review of chemical databases, this compound is not a commercially available compound, and a specific CAS number has not been assigned. This guide aims to bridge this gap by providing a detailed, scientifically-grounded protocol for its synthesis from readily available starting materials.

Physicochemical Properties of Key Precursors

A successful synthesis of the target molecule relies on a thorough understanding of its precursors. The following table summarizes the key properties of commercially available compounds that are structurally related and serve as logical starting points for the synthesis of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Bromo-1-methoxy-4-nitrobenzene | 5197-28-4 | C₇H₆BrNO₃ | 232.03 | White to brown crystalline powder |

| 2-Methoxy-5-nitroaniline | 99-59-2 | C₇H₈N₂O₃ | 168.15 | Orange-red needles or powder |

| 2-Methoxy-5-nitrophenol | 636-93-1 | C₇H₇NO₄ | 169.13 | Powder |

Proposed Synthetic Pathway: Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For the synthesis of this compound, a one-pot Sonogashira coupling of the commercially available 2-bromo-1-methoxy-4-nitrobenzene with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by in-situ deprotection, is the proposed and most logical route.

The use of TMSA is advantageous as it prevents the undesired homocoupling of the terminal alkyne. The subsequent removal of the trimethylsilyl group can be achieved under mild conditions, often in the same reaction vessel, to yield the desired terminal alkyne.

Caption: Proposed synthetic route to this compound via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the Sonogashira coupling of aryl bromides with in-situ desilylation of TMS-alkynes.[2][3]

Materials:

-

2-Bromo-1-methoxy-4-nitrobenzene (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Cesium fluoride (CsF) (2.0 eq)

-

Triethylamine (Et₃N)

-

Deionized Water

-

Polyethylene glycol 200 (PEG-200)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-methoxy-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and CsF (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Under the inert atmosphere, add a solvent mixture of triethylamine, deionized water, and PEG-200. Add trimethylsilylacetylene (1.5 eq) via syringe.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous NH₄Cl and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Characterization Data

In the absence of experimental data for this compound, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for the structural confirmation of the synthesized product.

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetylenic H | ~3.2 | Singlet |

| Methoxy (OCH₃) | ~4.0 | Singlet |

| Aromatic H (adjacent to OCH₃) | ~7.0 | Doublet |

| Aromatic H (adjacent to NO₂) | ~8.1 | Doublet of doublets |

| Aromatic H (between alkyne and NO₂) | ~7.8 | Doublet |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | ~56 |

| Acetylenic C-H | ~80 |

| Acetylenic C-Ar | ~85 |

| Aromatic C-H | ~110-130 |

| Aromatic C-OCH₃ | ~160 |

| Aromatic C-NO₂ | ~145 |

| Aromatic C-Alkyne | ~115 |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

≡C-H stretch: A sharp, characteristic absorption is expected around 3300 cm⁻¹.

-

C≡C stretch: A weak to medium absorption is anticipated in the range of 2100-2150 cm⁻¹.

-

NO₂ stretches: Strong, asymmetric and symmetric stretching bands are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-O-C stretch: A strong absorption band for the aryl-alkyl ether is expected around 1250 cm⁻¹.

-

Ar-H bends: Out-of-plane bending vibrations for the substituted benzene ring will appear in the 700-900 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound. The expected exact mass for C₉H₇NO₃ would be a key confirmatory data point. The fragmentation pattern in the mass spectrum would also provide structural information.

Conclusion

While this compound is not yet a staple in chemical catalogs, its synthesis is readily achievable through established and reliable synthetic methodologies, most notably the Sonogashira coupling. This guide provides a comprehensive and actionable framework for its preparation and characterization, empowering researchers to access this potentially valuable synthetic intermediate. The detailed protocol, coupled with the predicted spectroscopic data, offers a solid foundation for the successful synthesis and structural confirmation of this compound, paving the way for its exploration in various fields of chemical research and development.

References

-

Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384. [Link][2]

-

Liang, J., et al. (2019). A practical, mild set of conditions for the Sonogashira reaction utilizing CsF-mediated in-situ TMS-alkyne desilylation followed by Sonogashira coupling. ResearchGate. [Link][3]

-

Wikipedia contributors. (2023, December 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link][1]

Sources

Spectroscopic Characterization of 2-Methoxy-5-nitrophenylacetylene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-5-nitrophenylacetylene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the structural elucidation of this compound through modern spectroscopic techniques.

Introduction

This compound is an aromatic compound featuring a combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with a reactive acetylene moiety. This unique electronic and structural arrangement makes it a valuable building block in organic synthesis. Accurate characterization of this molecule is paramount for its effective utilization. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a framework for its identification and quality control.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

A-Technical-Guide-to-the-Stability-and-Storage-of-2-Methoxy-5-nitrophenylacetylene

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-Methoxy-5-nitrophenylacetylene. While specific long-term stability data for this compound is not extensively published, this guide synthesizes information based on the known chemical reactivity of its constituent functional groups: a terminal alkyne, a nitroaromatic system, and a methoxy-substituted phenyl ring. We will explore the primary degradation pathways, including oxidation, polymerization, and photodegradation, and provide field-proven protocols for handling and storage to ensure the compound's integrity for research and development applications. This document is intended for researchers, chemists, and professionals in drug development who utilize this and structurally related compounds.

Introduction and Chemical Profile

This compound is a specialized organic compound valued as a building block in medicinal chemistry and materials science. Its utility stems from the unique combination of functional groups, which allows for diverse chemical transformations. However, these same groups dictate its stability profile.

-

Terminal Alkyne (-C≡CH): The acetylenic proton is weakly acidic, and the triple bond is electron-rich. This makes it susceptible to deprotonation by strong bases and reactions like oxidative coupling (e.g., Glaser or Eglinton coupling) in the presence of oxygen and catalytic metals (like copper), which can lead to the formation of diacetylene impurities.[1]

-

Nitroaromatic System (-NO₂ on a Phenyl Ring): The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. Nitroaromatic compounds are known to be sensitive to light (UV radiation) and can undergo photochemical reactions.[2][3] They can also be reduced under certain conditions. While generally stable, the presence of the nitro group can contribute to thermal instability, especially at elevated temperatures.[4][5][6]

-

Methoxy Phenyl Ether (-OCH₃): The methoxy group is an electron-donating group. Aryl ethers are generally quite stable and resistant to hydrolysis under neutral or basic conditions.[7] Cleavage typically requires harsh acidic conditions, which are not encountered during standard storage.[8][9]

A holistic view of the molecule suggests that the primary stability concerns arise from the terminal alkyne and the nitroaromatic functionalities.

Key Factors Influencing Stability

The long-term integrity of this compound is contingent on controlling several environmental factors that can initiate degradation.

Oxygen (Air)

Oxygen is a critical factor, primarily due to the reactivity of the terminal alkyne. The presence of O₂ can facilitate the oxidative dimerization of the alkyne, leading to the formation of 1,4-bis(2-methoxy-5-nitrophenyl)buta-1,3-diyne. This process is often catalyzed by trace amounts of metal ions. Phenylacetylene and its derivatives are known to undergo autoxidation.[10]

Light

Nitroaromatic compounds are notoriously susceptible to photodegradation.[11] Exposure to light, particularly in the UV spectrum, can excite the nitro group and initiate radical reactions or intramolecular rearrangements, leading to decomposition and the formation of colored impurities.[2][3] The ICH Q1B guidelines for photostability testing underscore the importance of protecting light-sensitive materials.[12][13]

Temperature

Elevated temperatures can accelerate all degradation reactions. While the methoxy ether linkage is thermally robust, nitroaromatic compounds can exhibit exothermic decomposition at high temperatures.[5][6][14] For storage purposes, avoiding heat sources and maintaining consistently low temperatures is crucial to minimize kinetic degradation and potential polymerization of the alkyne.

Moisture and pH

The methoxy ether group is generally stable to hydrolysis except under strong acidic conditions.[8] However, the compound should be protected from moisture to prevent potential side reactions and to maintain its physical state as a free-flowing solid.

Recommended Storage and Handling Protocols

To preserve the purity and integrity of this compound, the following multi-faceted storage strategy is recommended.

Primary Container

The compound should be stored in an amber glass vial or a container made of inert material that completely blocks UV and visible light. The container should have a tight-fitting cap, preferably with a PTFE (Teflon) liner to ensure an airtight seal and prevent chemical interaction with the cap material.

Atmosphere

For optimal long-term stability, the air in the container's headspace should be displaced with an inert gas.

Protocol for Inert Gas Blanketing:

-

Place the required amount of this compound into the amber vial.

-

Insert a needle connected to a vacuum line and another needle connected to a source of dry argon or nitrogen.

-

Gently pull a vacuum for 1-2 minutes to remove the air.

-

Backfill the vial with the inert gas.

-

Repeat this vacuum/backfill cycle 2-3 times.

-

After the final backfill, remove the needles and immediately seal the vial tightly.

-

For added security, wrap the cap and neck of the vial with Parafilm®.

Temperature Conditions

The ideal storage temperature is crucial for minimizing degradation.

| Storage Duration | Recommended Temperature | Rationale |

| Short-Term (< 3 months) | 2-8 °C (Refrigerated) | Slows down most degradation pathways effectively for routine use. |

| Long-Term (> 3 months) | -20 °C (Frozen) | Significantly halts kinetic processes like oxidation and potential oligomerization, preserving the highest purity over extended periods. |

Important Note: When removing the compound from cold storage, always allow the container to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water contamination.

Summary of Storage Conditions

| Parameter | Recommendation | Justification |

| Temperature | -20 °C for long-term; 2-8 °C for short-term | Minimizes reaction kinetics. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the terminal alkyne.[10] |

| Light | Protect from light (Amber vial) | Prevents photodegradation of the nitroaromatic system.[2][3] |

| Container | Tightly sealed glass with PTFE-lined cap | Ensures chemical inertness and prevents moisture ingress. |

Visualization of Degradation Factors and Stability Workflow

To better illustrate the key concepts, the following diagrams are provided.

Caption: A logical workflow for conducting a formal stability assessment study on the compound.

Conclusion

While this compound is a stable compound when handled correctly, its long-term integrity depends on mitigating risks associated with its terminal alkyne and nitroaromatic functionalities. The most significant threats are oxidative degradation, photodegradation, and thermally accelerated reactions. Adherence to the storage protocols outlined in this guide—specifically, protection from light, storage under an inert atmosphere, and maintenance at low temperatures (-20 °C for long-term)—is paramount for preserving the compound's purity and ensuring reliable, reproducible results in research and development settings.

References

-

Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

-

Chen, B., Yang, C., & Goh, N.K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. Available at: [Link]

-

Chen, B., Yang, C., & Goh, N.K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. Available at: [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

Wikipedia. (n.d.). Phenylacetylene. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved January 6, 2026, from [Link]

-

Klaning, U.K., Sehested, K., & Holcman, J. (1985). The Cleavage of Ethers. Chemical Reviews. Available at: [Link]

-

Liu, Y., et al. (2022). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir. Available at: [Link]

-

Slanina, Z., Uhlik, F., & Vacek, J. (1993). Autoxidative Degradation of Poly(phenylacetylene). Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Cardillo, P., & Girelli, A. (1984). Thermal Stability of Nitrobenzyl Halogenides. Journal of Chemical & Engineering Data. Available at: [Link]

-

Kesslen, A.D., et al. (2001). Anisole hydrolysis in high temperature water. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Guthrie, J.P. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Available at: [Link]

Sources

- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CCCC 1993, Volume 58, Issue 11, Abstracts pp. 2651-2662 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. database.ich.org [database.ich.org]

- 14. researchgate.net [researchgate.net]

Safety and handling of 2-Methoxy-5-nitrophenylacetylene

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-5-nitrophenylacetylene

Introduction:

This compound is a substituted aromatic alkyne of significant interest to researchers in medicinal chemistry and materials science. Its utility as a building block in the synthesis of complex organic molecules is predicated on the unique reactivity conferred by its constituent functional groups: a methoxy ether, a nitro group, and a terminal alkyne. However, the very features that make this compound synthetically valuable also introduce substantial safety and handling challenges. The presence of both a nitro group and a high-energy alkyne moiety within the same molecule flags it as a potentially energetic material. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety for hazardous and energetic compounds. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally related molecules.

Section 1: Core Hazard Analysis

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The risks can be categorized into two primary areas: energetic potential and toxicological effects.

Energetic Hazard Assessment

The molecular structure of this compound incorporates two functional groups known to contribute to energetic properties: the nitro group (-NO₂) and the acetylene group (-C≡CH). The combination of an oxidizing nitro group and a fuel-like alkyne can lead to rapid, exothermic decomposition.[1][2] Such compounds can be sensitive to initiation by:

-

Heat: Elevated temperatures can initiate thermal decomposition.[2][3]

-

Impact and Friction: Mechanical shock or friction can provide the activation energy for decomposition.[4]

-

Electrostatic Discharge (ESD): The compound may be sensitive to static electricity.[4]

While specific thermal stability data for this compound is not widely published, the general class of nitroalkynes is recognized for its potential as energetic materials.[1] Therefore, it is imperative to treat this compound as potentially explosive and to implement controls that mitigate the risk of unintentional initiation.[5][6]

Toxicological Profile

Direct toxicological data for this compound is limited. Therefore, a conservative assessment must be based on analogous structures.

-

Precursor Toxicity: The common precursor, 2-Methoxy-5-nitrophenol, is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][9][10] It may also cause respiratory irritation.[8][10]

-

Parent Compound Toxicity: Phenylacetylene, the parent alkyne, is a flammable liquid that can cause skin and eye irritation.[11][12][13] It is also an aspiration hazard.[11][12]

Given this information, it is prudent to assume that this compound is, at a minimum, harmful if swallowed or inhaled and a skin and eye irritant. All handling procedures should be designed to prevent direct contact and aerosol generation.[7][14]

Section 2: Risk Management and Control Hierarchy

A multi-layered approach to safety is essential when working with potentially energetic and toxic compounds. The hierarchy of controls, from most to least effective, should be applied.[5]

Elimination and Substitution

The most effective control is to avoid using the hazardous substance if possible. Before proceeding, a thorough risk assessment should determine if a less hazardous alternative could achieve the desired scientific outcome.

Engineering Controls

Engineering controls are designed to physically separate the operator from the hazard.[5]

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to control vapor and dust exposure.[14][15]

-

Blast Shield: A portable, sufficiently rated blast shield must be placed between the experiment and the operator at all times.[6][14] This is critical for any operation involving heating, concentration, or reaction of the material.

-

Grounding and Bonding: To mitigate the risk of electrostatic discharge, all equipment and containers should be properly grounded, especially during transfers of the solid material.[4][16] Anti-static mats and wrist straps should be used.[4]

Administrative Controls

These are work practices and procedures that reduce the risk.

-

Minimize Quantities: Use the smallest amount of material necessary for the experiment.[6]

-

Designated Area: Establish a designated area within the lab specifically for working with this compound. This area should be clearly marked with warning signs.[6]

-

Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved before any work begins.[5][6] This SOP should cover all aspects of the workflow, from material receipt to waste disposal.

-

Restricted Access: Only trained and authorized personnel should be allowed in the designated area while experiments are in progress.[4][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[5]

| PPE Item | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4][14] | Protects against splashes, aerosols, and potential projectiles from rapid decomposition. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Check manufacturer's compatibility data. | Prevents skin contact and absorption.[7][15] |

| Body Protection | Flame-resistant (FR) lab coat, fully buttoned.[4] | Provides a barrier against splashes and offers protection in case of a flash fire. |

| Footwear | Closed-toe leather shoes. Conductive-sole shoes are recommended in ESD-sensitive areas.[4] | Protects against spills and helps dissipate static charge. |

Section 3: Experimental Protocols and Workflows

The following protocols are generalized and must be adapted into a specific, detailed SOP for your laboratory's conditions.

Risk Assessment and Control Workflow

The following diagram illustrates the essential decision-making process that must precede any experimental work.

Safe Handling and Transfer Protocol

-

Preparation: Don all required PPE. Ensure the fume hood sash is at the lowest practical height. Place a blast shield between you and the workspace. Ground all equipment.

-

Weighing: If weighing the solid, use a static-dissipative spatula and weigh boat. Perform this action in the fume hood. Do not use a brush to clean up spills; instead, gently wipe with a damp cloth, which must then be treated as hazardous waste.

-

Transfer: To add the solid to a reaction vessel, do so slowly and carefully to avoid creating dust. If transferring a solution, use a syringe or cannula.

-

Reaction Setup: Equip the reaction vessel with a condenser and an inert gas inlet/outlet as needed. Ensure the setup is secure and behind the blast shield. Any heating should be done with a well-controlled heating mantle or oil bath, with temperature probes to prevent overheating.[17]

-

Monitoring: Never leave the reaction unattended. Monitor temperature and any pressure changes closely.

The logical flow for handling the compound is as follows:

Storage Requirements

-

Store in a tightly closed, clearly labeled container.[18]

-

Keep in a cool, dark, and well-ventilated area.

-

Store away from heat, sparks, and open flames.

-

Incompatible materials such as strong oxidizing agents, acids, and metals must be stored separately.[12][18]

-

Due to its hazardous nature, the compound should be stored in a locked cabinet or a designated, secure area with restricted access.[6][7]

Waste Disposal

Chemical waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[15][17]

-

Segregation: Collect all waste (solid, liquid, and contaminated materials like gloves and wipes) in a dedicated, properly labeled hazardous waste container.[15]

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Keep the waste container closed and store it in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[19]

Section 4: Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

-

Spill: Evacuate the area. If the spill is small and you are trained to handle it, use an absorbent, non-combustible material (like vermiculite or sand) to contain it.[15] Place the absorbed material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up the bulk of the spill.

-

Fire: Use a CO₂, dry chemical, or foam extinguisher.[12] Do not use water jets, as this may spread the material. If the fire involves the compound, evacuate the lab and contact emergency services, informing them of the nature of the material.

Conclusion

This compound is a valuable research chemical that demands the highest level of respect and caution. Its potential energetic nature, combined with its presumed toxicity, necessitates a rigorous and proactive approach to safety. By implementing the hierarchy of controls—prioritizing engineering and administrative measures and supplementing them with appropriate PPE—researchers can mitigate the risks associated with this compound. Adherence to detailed, site-specific SOPs is not merely a recommendation but a requirement for the safe pursuit of scientific discovery.

References

- DSIAC. (2019, November 2).

- National Research Council.

- UAH.

- Case Western Reserve University. (2019, April 12).

- Fisher Scientific.

- CPAChem. (2023, October 12).

- TCI Chemicals.

- University of Michigan Environment, Health & Safety.

- Benchchem. Synthesis routes of 2-Methoxy-5-nitrophenol.

- Carl ROTH.

- Thermo Fisher Scientific. (2014, August 8).

- Apollo Scientific.

- PubChem. 2-Methoxy-5-nitrophenol.

- Benchchem. 2-Methoxy-5-nitroaniline.

- Thermo Fisher Scientific. (2014, August 8).

- Chemical Synthesis Database. 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol.

- ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.

- Fisher Scientific.

- Sciencemadness Wiki. (2020, January 3). Phenylacetylene.

- Sigma-Aldrich. (2024, March 2).

- Spectrum Chemical. (2006, August 11).

- Sigma-Aldrich. 2-Methoxy-5-nitrophenol 98.

- ChemicalBook. 2-Methoxy-5-nitrophenol(636-93-1) 13C NMR spectrum.

- PrepChem.com. Synthesis of 2-methyl-4-methoxy-5-nitrophenol.

- PubChem. 2-Methoxy-5-nitroaniline.

- Georganics. (2011, February 16).

- ResearchGate. (2025, August 10). (PDF)

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis.

- BLD Pharm. 99-59-2|2-Methoxy-5-nitroaniline.

- ResearchGate. (2025, August 5).

- ChemSynthesis. (2025, May 20). 2-methoxy-5-nitrophenol.

- PubMed. (2020, September 1). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine.

- Benchchem.

- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.

- Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uah.edu [uah.edu]

- 5. dsiac.dtic.mil [dsiac.dtic.mil]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. fishersci.com [fishersci.com]

- 8. cpachem.com [cpachem.com]

- 9. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-甲氧基-5-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. case.edu [case.edu]

- 18. tcichemicals.com [tcichemicals.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Sourcing 2-Methoxy-5-nitrophenylacetylene for Advanced Research

Abstract

Commercial Availability Assessment

As of the date of this publication, a thorough search of major chemical supplier databases indicates that 2-Methoxy-5-nitrophenylacetylene is not a stock item. Researchers seeking to acquire this compound will likely need to pursue custom synthesis or in-house preparation. This guide focuses on the latter, providing a reliable and reproducible synthetic route.

Recommended Synthetic Pathway: A Two-Step Approach

We propose a robust and efficient two-step synthesis to obtain this compound. The pathway involves the diazotization of commercially available 2-Methoxy-5-nitroaniline followed by a Sandmeyer reaction to yield 2-Bromo-4-nitroanisole. This intermediate is then subjected to a Sonogashira coupling with a suitable acetylene source to produce the final product.

Figure 1: Proposed two-step synthesis of this compound.

Sourcing of Starting Materials and Reagents

The successful synthesis of this compound hinges on the quality and availability of its precursors. The following table summarizes the required starting materials and reagents, all of which are readily available from major chemical suppliers.

| Compound Name | CAS Number | Typical Purity | Notes |

| 2-Methoxy-5-nitroaniline | 99-59-2 | >98% | Commercially available from suppliers like Oakwood Chemical and Benchchem.[1][2] |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | >99% | Standard laboratory reagent. |

| Hydrobromic Acid (HBr) | 10035-10-6 | 48% aqueous solution | Standard laboratory reagent. |

| Copper(I) Bromide (CuBr) | 7787-70-4 | >98% | Standard laboratory reagent. |

| 2-Bromo-4-nitroanisole | 5197-28-4 | >95% | Can be synthesized or purchased from suppliers like CymitQuimica.[3] |

| Trimethylsilylacetylene | 1066-54-2 | >98% | Common reagent for Sonogashira couplings. |

| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | >98% | Common palladium catalyst for cross-coupling reactions.[4] |

| Copper(I) Iodide (CuI) | 7681-65-4 | >98% | Co-catalyst for Sonogashira reactions.[5] |

| Triethylamine (Et₃N) | 121-44-8 | >99% | Anhydrous grade recommended. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | >99% | Anhydrous grade recommended. |

| Methanol (MeOH) | 67-56-1 | Anhydrous grade | Standard laboratory solvent. |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous grade | Standard laboratory solvent. |

| Diethyl Ether | 60-29-7 | Anhydrous grade | Standard laboratory solvent. |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitroanisole

This procedure is adapted from a known method for the synthesis of 2-bromo-4-nitrophenol, with modifications for the desired product.[6][[“]]

Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-5-nitroaniline (1 equivalent) in a 1:1 mixture of 48% hydrobromic acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-bromo-4-nitroanisole.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

This protocol utilizes the Sonogashira coupling, a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[5][8]

Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-nitroanisole (1 equivalent), dichlorobis(triphenylphosphine)palladium(II) (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

-

Add anhydrous triethylamine as the solvent and base.

-

Add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Deprotection: Upon completion of the coupling reaction, add methanol and potassium carbonate (2 equivalents) to the reaction mixture to effect the in-situ deprotection of the silyl group.

-

Stir for an additional 2-4 hours at room temperature.

-

Work-up and Purification: Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[9][10][11] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the acetylenic proton. The ¹³C NMR spectrum will confirm the presence of the alkyne carbons and the aromatic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the C≡C triple bond (around 2100 cm⁻¹), and the ≡C-H stretch (around 3300 cm⁻¹).

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

2-Methoxy-5-nitroaniline: This compound is a suspected carcinogen and may cause skin irritation. Handle with care and avoid inhalation of dust.

-

Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

-

Sodium Nitrite: Oxidizing agent and toxic if swallowed.

-

Organometallic Catalysts: Palladium and copper catalysts can be toxic and should be handled with care.

-

Solvents: The organic solvents used are flammable and may have associated health risks.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

While this compound is not commercially available off-the-shelf, this guide provides a detailed and reliable synthetic route for its in-house preparation. By following the outlined protocols, researchers can access this important building block for their studies in drug discovery and materials science. The use of readily available starting materials and well-established reaction methodologies makes this synthesis accessible to a broad range of organic chemistry laboratories.

References

-

13C; DEPT135; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]

-

Supplementary Information File. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 2-Methoxy-5-nitroaniline | 99-59-2. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

-

IndiaMART. (n.d.). 2-Methoxy-5-Nitrophenol at ₹ 4000/kg. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel method for synthesis of 2-bromo-4-nitrophenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

-

Consensus. (2008, January 1). Novel method for synthesis of 2-bromo-4-nitrophenol. Retrieved from [Link]

Sources

- 1. 2-Methoxy-5-nitroaniline [oakwoodchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Novel method for synthesis of 2-bromo-4-nitrophenol | Semantic Scholar [semanticscholar.org]

- 7. consensus.app [consensus.app]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Reactivity and Synthetic Utility of 2-Methoxy-5-nitrophenylacetylene

Abstract

2-Methoxy-5-nitrophenylacetylene is a highly functionalized aromatic alkyne that serves as a versatile building block in modern organic synthesis. Its unique electronic architecture, characterized by the opposing effects of an electron-donating methoxy group and a potent electron-withdrawing nitro group, imparts a distinct and predictable reactivity profile. This "push-pull" system activates the terminal alkyne for a range of transformations, most notably cycloadditions and nucleophilic additions, while also providing a handle for modifying the aromatic core. This guide provides an in-depth analysis of the molecule's electronic properties, key reaction classes, detailed experimental protocols, and its application in the strategic construction of complex molecules for pharmaceutical and materials science research.

The Molecular Architecture: Understanding Electronic Influence on Reactivity

The reactivity of this compound is not random; it is a direct consequence of the electronic interplay between its constituent functional groups. A thorough understanding of these effects is critical for predicting its behavior and designing rational synthetic strategies.

The phenylacetylene scaffold is substituted with two electronically influential groups:

-

2-Methoxy Group (-OCH₃): As an ortho-substituent, the methoxy group is a powerful electron-donating group (EDG) through resonance (a +M effect), enriching the aromatic ring with electron density.

-

5-Nitro Group (-NO₂): Positioned para to the methoxy group, the nitro moiety is one of the strongest electron-withdrawing groups (EWGs) through both resonance and induction (-M and -I effects). It strongly depletes the electron density of the aromatic ring and, by extension, the attached acetylenic bond.[1]

This substitution pattern establishes a polarized π-system. The cumulative effect of the nitro and alkynyl groups renders the terminal acetylenic proton acidic and the alkyne bond itself highly electrophilic, making it an exceptional substrate for reactions involving nucleophiles and dipoles.

| Functional Group | Position | Electronic Effect | Consequence for Reactivity |

| Alkynyl (-C≡CH) | 1 | Inductive (-I): Electron-withdrawing | Acidifies terminal proton; acts as an electrophile. |

| Methoxy (-OCH₃) | 2 | Resonance (+M): Electron-donating | Activates the aromatic ring (counteracted by -NO₂). |

| Nitro (-NO₂) | 5 | Resonance/Inductive (-M, -I): Strongly electron-withdrawing | Deactivates the ring to electrophiles; strongly activates the alkyne for nucleophilic attack and cycloadditions.[1] |

Synthesis of the Core Scaffold via Sonogashira Coupling

The most direct and modular method for synthesizing substituted phenylacetylenes is the Sonogashira cross-coupling reaction.[2][3] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] For the target molecule, the synthesis would typically involve coupling a protected alkyne (like trimethylsilylacetylene) with a suitably substituted aryl halide, followed by deprotection.

Logical Workflow for Synthesis and Derivatization

Caption: Synthesis and primary reaction pathways for this compound.

Protocol 2.1: Two-Step Synthesis of this compound

Step A: Sonogashira Coupling

-

To a dry, argon-purged Schlenk flask, add 1-bromo-2-methoxy-5-nitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous triethylamine (3.0 eq) and anhydrous THF as the solvent.

-

Introduce trimethylsilylacetylene (1.2 eq) via syringe.

-

Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the aryl bromide is consumed.

-

Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.

Step B: Desilylation

-

Dissolve the intermediate from Step A in a 2:1 mixture of methanol and THF.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once complete, neutralize the mixture with 1 M HCl (aq) and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the final product, this compound, typically as a solid.

Reactivity Profile of the Alkynyl Moiety

The electron-deficient nature of the alkyne is its defining reactive feature, making it a prime substrate for reactions that involve the addition of electron-rich species.

Pericyclic Reactions: The [3+2] Cycloaddition Manifold (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its high efficiency, mild conditions, and formation of a stable 1,2,3-triazole linker.[4][5][6] The strong EWG effect of the nitro-substituted ring makes this compound an excellent substrate for this transformation, leading to rapid and high-yielding conversions.[7]

Caption: Catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 3.1.1: CuAAC Synthesis of a 1,4-Disubstituted Triazole

-

In a vial, dissolve this compound (1.0 eq) and the desired organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Add sodium ascorbate (0.1 eq) from a freshly prepared aqueous stock solution.

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 eq) from an aqueous stock solution. The solution should turn cloudy.

-

Stir vigorously at room temperature for 2-4 hours. The reaction is often complete when the mixture becomes homogeneous.

-

Upon completion (monitored by TLC or LC-MS), dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting triazole product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Nucleophilic Addition Reactions

The polarization of the alkyne by the nitroaromatic system renders the β-carbon atom highly electrophilic and susceptible to Michael-type 1,4-addition from a wide range of soft nucleophiles.

Caption: Mechanism of nucleophilic addition to an activated alkyne.

This reaction is synthetically valuable for creating functionalized vinyl systems. The stereochemical outcome (E vs. Z) is often dependent on the specific nucleophile and reaction conditions.

Common Nucleophiles:

-

Thiols (R-SH): Thiolate anions readily add to form vinyl sulfides.

-

Amines (R₂NH): Secondary amines can add to form enamines.

-

Carbanions: Soft carbanions, such as those derived from malonates, can be used to form new C-C bonds.

Reactivity of the Aromatic System

Beyond the alkyne, the functional groups on the aromatic ring provide orthogonal handles for molecular elaboration.

Selective Reduction of the Nitro Group

The transformation of the nitro group into an amine is a cornerstone of medicinal chemistry, as it unmasks a versatile functional group for amide coupling, diazotization, or reductive amination. This reduction can be achieved chemoselectively, leaving the alkyne and other functional groups intact.

Protocol 4.1.1: Reduction of Nitro Group to Amine

-

Suspend this compound (1.0 eq) in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

-

Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours. Monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by pouring it over crushed ice.

-

Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous slurry with ethyl acetate (3-4x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-amino-2-methoxyphenylacetylene.

Applications in Drug Discovery and Materials Science

The predictable, chemoselective reactivity of this compound makes it a valuable intermediate.

-

Drug Discovery: The nitroaromatic moiety is a known pharmacophore in certain classes of antimicrobial and antitubercular agents.[8][9] The alkyne serves as a "handle" for late-stage functionalization via click chemistry to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[5] The aniline derivative obtained after nitro reduction is a precursor for numerous kinase inhibitors and other targeted therapies.

-

Materials Science: The polarized "push-pull" electronic structure is desirable in the development of nonlinear optical (NLO) materials and organic dyes.[10][11] The ability to extend conjugation through further Sonogashira couplings allows for the synthesis of advanced π-conjugated systems.[12]

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the powerful electron-withdrawing nature of its nitro-substituted aryl ring. This electronic feature renders the terminal alkyne highly susceptible to [3+2] cycloadditions and nucleophilic additions, providing reliable and high-yielding pathways to complex molecular architectures. Furthermore, the selective reduction of the nitro group offers a secondary, orthogonal route for functionalization. These well-defined reactive pathways ensure the continued utility of this compound as a strategic building block for professionals in drug development and advanced materials research.

References

- Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry (RSC Publishing).

- Localized Electronic Excitations in Phenylacetylene Dendrimers. Shaul Mukamel.

- Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB01651G.

- Localized Electronic Excitations in Phenylacetylene Dendrimers. Center for Nonlinear Studies.

- The correlation between electrical properties and structure of substituted polyacetylenes. ResearchGate.

- 2-Methoxy-5-nitroaniline | 99-59-2. Benchchem.

- Synthesis routes of 2-Methoxy-5-nitrophenol. Benchchem.

- 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol. Chemical Synthesis Database.

- Sonogashira coupling. Wikipedia.

- A Comprehensive Guide to Click Chemistry Reaction. Labinsights.

- Sonogashira Coupling. Organic Chemistry Portal.

- Flow Chemistry: Sonogashira Coupling. ThalesNano.

- General procedure for Sonogashira coupling reaction. International Journal of New Chemistry.

- Click Chemistry. TCI Chemicals.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Click chemistry under non-classical reaction conditions. RSC Publishing.

- Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.

- Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde. Allen.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC - NIH.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.

Sources

- 1. STATEMENT -1: Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reactionn in carbonyl compound for Nuclephillic reaction. [allen.in]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. labinsights.nl [labinsights.nl]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Click chemistry under non-classical reaction conditions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Harnessing Polarity: A Technical Guide to the Electronic Effects of the Nitro Group on the Phenylacetylene System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of rigid molecular scaffolds is a cornerstone of modern chemistry, enabling the fine-tuning of electronic properties for applications ranging from materials science to pharmacology. The phenylacetylene framework, a simple yet versatile conjugated system, undergoes a profound electronic transformation upon introduction of a nitro (–NO₂) group. As one of the most potent electron-withdrawing groups, the nitro moiety fundamentally alters the electron density distribution across the entire molecule, dramatically influencing its spectroscopic signature, chemical reactivity, and utility as a synthetic building block. This guide provides an in-depth analysis of these electronic effects, offering field-proven insights into the synthesis, characterization, and reaction chemistry of nitrophenylacetylenes. We will explore the causality behind its enhanced reactivity towards nucleophiles and in cycloadditions, detail validated experimental protocols, and illustrate key mechanistic concepts, providing a comprehensive resource for professionals leveraging this powerful chemical system.

Introduction: The Interplay of a Rigid Scaffold and a Powerful Effector

The phenylacetylene system presents a unique combination of a delocalized aromatic π-system and a linear, sp-hybridized alkyne moiety. This extended conjugation imparts rigidity and specific electronic characteristics. The introduction of a substituent onto the phenyl ring can dramatically perturb this system. The nitro group (–NO₂) is an exceptionally strong electron-withdrawing group, operating through two distinct mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent.

-

Resonance Effect (-M or -R): The nitro group can delocalize π-electrons from the ring onto itself, particularly when positioned at the ortho or para positions. This creates regions of significant positive charge on the aromatic ring and renders the entire conjugated system electron-deficient.[1]

This powerful combination of effects transforms the nitrophenylacetylene molecule from a relatively modest system into a highly polarized and reactive entity, opening avenues for unique chemical transformations. This guide will dissect these transformations, providing the technical foundation necessary for their exploitation.